molecular formula C12H12ClNO3 B8753597 1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid

1-(3-Chlorobenzyl)-5-oxopyrrolidine-2-carboxylicacid

Cat. No. B8753597
M. Wt: 253.68 g/mol
InChI Key: HTTLIOSKZPIJHB-UHFFFAOYSA-N
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Patent
US04670562

Procedure details

A solution of 16.00 g of sodium hydroxide pellets in 165 ml of water was treated with 99.01 g of (±)-1-[(3-chlorophenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone and was heated for two hours with a steam bath. The solution was cooled to room temperature and extracted with diethyl ether (2×300 ml). The aqueous phase was acidified with 45 ml of concentrated hydrochloric acid and extracted with dichloromethane (3×200 ml). Crystals precipitated out of the dichloromethane. The crystals (80.21 g, damp with solvent) were dried overnight at 65° C. under vacuum.
Quantity
16 g
Type
reactant
Reaction Step One
Name
(±)-1-[(3-chlorophenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone
Quantity
99.01 g
Type
reactant
Reaction Step One
Name
Quantity
165 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([CH2:10][N:11]2[CH:15]([C:16]([O:18]C)=[O:17])[CH2:14][CH2:13][C:12]2=[O:20])[CH:7]=[CH:8][CH:9]=1>O>[Cl:3][C:4]1[CH:5]=[C:6]([CH2:10][N:11]2[C:12](=[O:20])[CH2:13][CH2:14][CH:15]2[C:16]([OH:18])=[O:17])[CH:7]=[CH:8][CH:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
16 g
Type
reactant
Smiles
[OH-].[Na+]
Name
(±)-1-[(3-chlorophenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone
Quantity
99.01 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)CN1C(CCC1C(=O)OC)=O
Name
Quantity
165 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for two hours with a steam bath
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (2×300 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×200 ml)
CUSTOM
Type
CUSTOM
Details
Crystals precipitated out of the dichloromethane
CUSTOM
Type
CUSTOM
Details
The crystals (80.21 g, damp with solvent) were dried overnight at 65° C. under vacuum
Duration
8 (± 8) h

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=CC1)CN1C(CCC1=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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